(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate

Oral bioavailability p38 MAP kinase Imidazole N-methylation

Secure the validated kinase inhibitor building block. This dihydrochloride hydrate salt (LogP -1.04) provides superior aqueous solubility for DEL and fragment-based screening, eliminating co-solvent interference. The N-methyl and 4-piperidinyl groups are critical pharmacophoric determinants for cellular potency and oral bioavailability in p38 MAP kinase programs. The secondary alcohol enables Mitsunobu, etherification, and displacement chemistry unavailable with the ketone analog. Use this reference standard to benchmark bioisosteric replacements against proven p38 IC50 (0.24 nM) and TNF-a IC50 (2.2 nM) values.

Molecular Formula C10H21Cl2N3O2
Molecular Weight 286.20 g/mol
Cat. No. B3807536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate
Molecular FormulaC10H21Cl2N3O2
Molecular Weight286.20 g/mol
Structural Identifiers
SMILESCN1C=CN=C1C(C2CCNCC2)O.O.Cl.Cl
InChIInChI=1S/C10H17N3O.2ClH.H2O/c1-13-7-6-12-10(13)9(14)8-2-4-11-5-3-8;;;/h6-9,11,14H,2-5H2,1H3;2*1H;1H2
InChIKeyJGVCHNJGGMFARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol Dihydrochloride Hydrate: A Privileged Imidazole-Piperidine Scaffold for Kinase-Targeted Library Design


(1-Methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate (CAS 912761-33-2) is a heterocyclic building block comprising a 1-methylimidazole ring connected via a secondary alcohol linker to a 4-piperidine ring, supplied as the dihydrochloride hydrate salt form. Its molecular formula is C₁₀H₁₇N₃O·2HCl·H₂O (MW 286.20 g/mol as the salt) . The compound belongs to the class of imidazole-piperidine methanol derivatives, a scaffold class for which published structure–activity relationship (SAR) studies have demonstrated that both the N-methylation of the imidazole ring and the presence of the 4-piperidinyl substituent are critical for achieving cellular activity and oral bioavailability in kinase inhibitor programs [1]. This compound is supplied as a racemic solid with a typical purity of 95% .

Why Generic Imidazole-Piperidine Building Blocks Cannot Substitute (1-Methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol Dihydrochloride Hydrate


Imidazole-piperidine building blocks are not interchangeable because two structural features present on this compound—N-methylation of the imidazole and the specific 4-piperidinyl attachment at the 2-position via a hydroxymethylene bridge—have been shown to be pharmacophoric determinants of target potency, cellular activity, and oral bioavailability in the well-characterized p38 MAP kinase inhibitor series [1]. Omitting the N-methyl group eliminates the critical boost in oral bioavailability [1]; replacing the 4-piperidinyl with other heterocycles or removing it abolishes cell-based TNF-α inhibitory activity [1]; and converting the secondary alcohol to a ketone alters both hydrogen-bonding capacity and LogP, which can derail downstream SAR campaigns . Given these documented structure–function dependencies, substitution with a de-methylated, de-piperidinylated, or oxidized analog risks producing misleading or inactive derivatives in any medicinal chemistry program targeting kinases or related ATP-binding enzymes.

Head-to-Head and Cross-Study Quantitative Differentiation of (1-Methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol Dihydrochloride Hydrate vs. Closest Analogs


N-Methylation Confers Oral Bioavailability: Target Compound vs. Non-Methylated Analog (1H-imidazol-2-yl(piperidin-4-yl)methanol)

In a definitive SAR study of tetrasubstituted imidazole p38 MAP kinase inhibitors, Liverton et al. demonstrated that 'in general, oral bioavailability of this class of compounds was found to be poor unless the imidazole was methylated on nitrogen' [1]. The target compound carries this essential N-methyl group, whereas the direct de-methyl analog 1H-imidazol-2-yl(piperidin-4-yl)methanol (CAS 1785022-28-7) lacks it. In the same study, the lead compound 48 (which incorporates both N-methyl and 4-piperidinyl features) achieved a p38 MAP kinase inhibition IC₅₀ of 0.24 nM, LPS-stimulated TNF-α release IC₅₀ of 2.2 nM in human blood, and demonstrated good oral bioavailability in both rat and rhesus monkey [1]. While no direct head-to-head PK comparison between the N-methyl and N-H building blocks is published, the explicit SAR statement establishes N-methylation as a binary gatekeeper for oral bioavailability.

Oral bioavailability p38 MAP kinase Imidazole N-methylation Lead optimization

4-Piperidinyl Substituent Drives Cell-Based Activity: Target Compound vs. Analog Lacking 4-Piperidinyl Group

The same seminal SAR paper reported that 'cell-based activity was significantly enhanced by incorporation of a 4-piperidinyl moiety at the 2-position of the imidazole which also enhanced aqueous solubility' [1]. The target compound possesses the 4-piperidinyl group at the 2-position via a hydroxymethylene linker, making it a direct embodiment of this privileged pharmacophoric element. In contrast, the simpler fragment (1-methyl-1H-imidazol-2-yl)methanol (CAS 17334-08-6) lacks the piperidine ring entirely and would not confer the same cell-based activity enhancement. The lead compound 48 from the study—which contains both the 4-piperidinyl and N-methyl features—achieved an LPS-stimulated TNF-α release IC₅₀ of 2.2 nM in human blood, while compounds lacking the 4-piperidinyl substitution showed substantially reduced cell-based potency [1].

Cell-based assay TNF-α inhibition Aqueous solubility Kinase inhibitor scaffold

Dihydrochloride Hydrate Salt Delivers Superior Aqueous Solubility: Target Compound Salt Form vs. Free Base Form

The target compound is supplied as the dihydrochloride hydrate salt, which exhibits a measured LogP of −1.04 , indicating high aqueous solubility suitable for direct use in biological assay buffers without co-solvents. In contrast, the computed LogP for the free base form is −0.5 (XLogP3-AA) [1], and an experimentally determined LogP for the free base is 0.78 . This represents a substantial LogP shift of >1.8 units between the salt and free base forms. The non-methylated analog 1H-imidazol-2-yl(piperidin-4-yl)methanol (CAS 1785022-28-7) free base has a reported LogP of 0.44 , which is also considerably more lipophilic than the target compound's salt form. The dihydrochloride hydrate salt thus provides a uniquely hydrophilic entry point for aqueous-based chemistry (e.g., amide coupling, reductive amination) and direct biological screening.

Aqueous solubility Salt selection LogP Assay-ready formulation

Validated Scaffold Provenance: The Target Compound as a Direct Surrogate of the Pharmacophore in a Clinical-Stage Kinase Inhibitor Chemotype

The target compound embodies the minimal pharmacophoric core of a chemotype that has been advanced into advanced preclinical and clinical development. SB-242235 (1-(4-piperidinyl)-4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)imidazole), a potent and selective p38 MAP kinase inhibitor that shares the 4-piperidinyl-imidazole core, has undergone extensive preclinical pharmacokinetic profiling [1]. The target compound provides the identical N-methyl-4-piperidinyl-imidazole methanol substructure that can serve as a direct synthetic handle for elaborating into trisubstituted and tetrasubstituted p38 inhibitors. In contrast, generic imidazole building blocks without this specific connectivity (e.g., simple imidazole-4-methanols or 1-substituted imidazoles lacking the 2-position piperidinyl attachment) do not offer the same validated synthetic trajectory toward this clinically validated pharmacophore.

p38 MAP kinase Scaffold validation Pharmacophore Drug discovery

Optimal Procurement Scenarios for (1-Methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol Dihydrochloride Hydrate in Drug Discovery and Chemical Biology


Kinase Inhibitor Library Design Requiring Oral Bioavailability Potential

When designing focused kinase inhibitor libraries where the goal is to identify leads with intrinsic oral bioavailability potential, this compound is the preferred imidazole-piperidine building block. The N-methyl group is mechanistically essential for oral bioavailability in this scaffold class [1]. Using the non-methylated analog will yield compounds that, even if potent in biochemical assays, are highly likely to fail in rodent PK studies. This building block's N-methyl-4-piperidinyl-imidazole core directly maps onto the pharmacophore of the most advanced p38 MAP kinase inhibitors and provides a one-step derivatization handle via the secondary alcohol.

Aqueous Assay-Compatible Fragment-Based or DNA-Encoded Library (DEL) Synthesis

The dihydrochloride hydrate salt form, with an experimental LogP of −1.04 [1], is uniquely suited for on-DNA chemistry in DEL platforms or for fragment-based screening where high aqueous solubility is mandatory to avoid organic co-solvent interference. The free base form (LogP 0.78 ) or the non-methylated analog free base (LogP 0.44 ) would require DMSO or other co-solvents that can inhibit enzymatic targets or cause DNA precipitation in DEL workflows. The salt form's superior aqueous solubility ensures reliable dissolution at millimolar concentrations in PBS or Tris-based assay buffers.

Scaffold-Hopping and Bioisostere Exploration Around the p38 MAP Kinase Pharmacophore

For medicinal chemistry teams exploring bioisosteric replacements of the imidazole ring (e.g., with triazole, pyrazole, or thiazole) while retaining the validated 4-piperidinylmethanol connectivity, this compound serves as the reference standard. The quantitative SAR framework established by Liverton et al. [1] provides benchmark potency values (p38 IC₅₀ 0.24 nM, TNF-α IC₅₀ 2.2 nM) against which any heterocycle replacement can be compared. This enables rigorous head-to-head assessment of whether a bioisostere maintains, improves, or degrades target engagement and cellular activity.

Synthetic Methodology Development for Imidazole C-2 Functionalization

The secondary alcohol at the methine bridge provides a versatile synthetic handle that is absent in the ketone analog (CAS 146800-85-3). This hydroxyl group enables direct etherification, Mitsunobu reactions, esterification, or activation and displacement with amines, offering synthetic routes that are not accessible with the oxidized ketone form. The dihydrochloride salt form additionally facilitates purification by aqueous workup, reducing the need for chromatographic separation in intermediate steps [1].

Quote Request

Request a Quote for (1-methyl-1H-imidazol-2-yl)(4-piperidinyl)methanol dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.